Cas no 2138035-57-9 (1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)

1-(Propoxymethyl)cyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a cyclopropane core with a propoxymethyl substituent. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonate-based derivatives. Its reactive sulfonyl chloride group enables efficient coupling with amines and alcohols, facilitating the construction of complex molecular architectures. The cyclopropane ring enhances steric and electronic properties, potentially improving selectivity in certain reactions. Suitable for controlled functionalization, this reagent is valued in pharmaceutical and agrochemical research for its structural versatility and reactivity. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride structure
2138035-57-9 structure
Product name:1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
CAS No:2138035-57-9
MF:C7H13ClO3S
Molecular Weight:212.694320440292
CID:6199879
PubChem ID:165962834

1-(propoxymethyl)cyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
    • 2138035-57-9
    • EN300-1142946
    • インチ: 1S/C7H13ClO3S/c1-2-5-11-6-7(3-4-7)12(8,9)10/h2-6H2,1H3
    • InChIKey: SOYMPHLOZCDZJT-UHFFFAOYSA-N
    • SMILES: ClS(C1(COCCC)CC1)(=O)=O

計算された属性

  • 精确分子量: 212.0273931g/mol
  • 同位素质量: 212.0273931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 1.5

1-(propoxymethyl)cyclopropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1142946-0.25g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1142946-2.5g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
2.5g
$2492.0 2023-10-26
Enamine
EN300-1142946-0.1g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1142946-1g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
1g
$1272.0 2023-10-26
Enamine
EN300-1142946-0.5g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
0.5g
$1221.0 2023-10-26
Enamine
EN300-1142946-0.05g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
0.05g
$1068.0 2023-10-26
Enamine
EN300-1142946-5.0g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9
5g
$3728.0 2023-05-23
Enamine
EN300-1142946-1.0g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9
1g
$1286.0 2023-05-23
Enamine
EN300-1142946-10g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9 95%
10g
$5467.0 2023-10-26
Enamine
EN300-1142946-10.0g
1-(propoxymethyl)cyclopropane-1-sulfonyl chloride
2138035-57-9
10g
$5528.0 2023-05-23

1-(propoxymethyl)cyclopropane-1-sulfonyl chloride 関連文献

1-(propoxymethyl)cyclopropane-1-sulfonyl chlorideに関する追加情報

1-(Propoxymethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2138035-57-9)

1-(Propoxymethyl)cyclopropane-1-sulfonyl chloride is a versatile and highly reactive compound with the CAS registry number 2138035-57-9. This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their ability to act as electrophiles in nucleophilic substitution reactions. The structure of this compound consists of a cyclopropane ring substituted with a sulfonyl chloride group and a propoxymethyl chain, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.

The cyclopropane ring in this compound is a three-membered carbon ring, which is known for its unique strain and reactivity. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it an excellent leaving group in substitution reactions. This combination of structural features allows 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride to participate in a wide range of chemical transformations, including nucleophilic aromatic substitution, alkylation, and acylation reactions. Recent studies have highlighted its potential as a building block for constructing complex molecular architectures with high precision.

One of the most significant applications of 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize bioactive molecules with improved pharmacokinetic properties. For instance, its ability to undergo ring-opening reactions under specific conditions has been exploited to design drugs with enhanced solubility and bioavailability. Additionally, the propoxymethyl chain provides flexibility, enabling the formation of diverse stereochemical configurations that are critical for drug efficacy.

In the context of agrochemicals, this compound has been employed as an intermediate in the synthesis of herbicides and insecticides. Its reactivity and structural versatility make it an ideal candidate for designing compounds with targeted modes of action. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride, reducing its environmental footprint while maintaining its high performance.

From a synthetic perspective, the preparation of 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride involves a multi-step process that typically begins with the oxidation of cyclopropane derivatives to form sulfinic acids, followed by chlorination to yield the corresponding sulfonyl chloride. This process requires precise control over reaction conditions to ensure high yields and product purity. Innovations in catalytic systems and reaction engineering have further enhanced the efficiency of these syntheses, making the compound more accessible for large-scale applications.

The reactivity of 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride has also been leveraged in materials science. For example, it has been used as a precursor for synthesizing polymers with tailored properties, such as improved thermal stability and mechanical strength. The incorporation of this compound into polymer backbones has opened new avenues for developing advanced materials for electronic devices, biomedical applications, and energy storage systems.

In summary, 1-(propoxymethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2138035-57-9) is a highly functional compound with diverse applications across multiple disciplines. Its unique combination of structural features and reactivity makes it an invaluable tool in organic synthesis, driving innovation in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing modern chemistry is expected to grow even further.

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